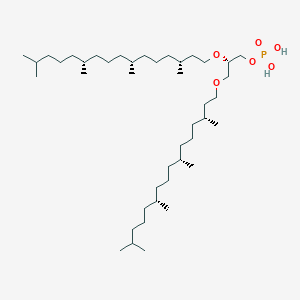
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate typically involves the esterification of sn-glycerol 1-phosphate with phytanyl groups. The reaction conditions often include the use of an acid catalyst and an organic solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing enzymes to catalyze the esterification process. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate can undergo various chemical reactions, including:
Oxidation: The phytanyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phytanyl alcohols or ketones.
Reduction: Formation of saturated derivatives of the compound.
Substitution: Formation of derivatives with substituted phosphate groups.
Aplicaciones Científicas De Investigación
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate has several scientific research applications:
Chemistry: Used as a model compound to study the properties of archaeal lipids and their role in membrane stability.
Biology: Investigated for its role in the unique membrane structures of archaea and their adaptation to extreme environments.
Mecanismo De Acción
The mechanism of action of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate involves its incorporation into cell membranes, where it contributes to membrane stability and integrity. The phytanyl groups provide resistance to extreme temperatures and pH levels, making the membranes more robust . The molecular targets include membrane proteins and other lipid components, interacting through hydrophobic and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
2,3-di-O-phytanyl-sn-glycerol: Lacks the phosphate group but shares the phytanyl ester structure.
2,3-bis-O-geranylgeranyl-sn-glycerol 1-phosphate: Contains geranylgeranyl groups instead of phytanyl groups.
Uniqueness
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate is unique due to its specific combination of phytanyl groups and a phosphate moiety, which imparts distinct properties such as enhanced membrane stability and resistance to harsh conditions .
Propiedades
Fórmula molecular |
C43H89O6P |
|---|---|
Peso molecular |
733.1 g/mol |
Nombre IUPAC |
[(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H89O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34H2,1-10H3,(H2,44,45,46)/t37-,38-,39-,40-,41-,42-,43+/m1/s1 |
Clave InChI |
UKQGAMWGTOTQPC-ALOLAALWSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES isomérico |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)O)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















